molecular formula C18H27N3O3 B2865579 N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 2320887-31-6

N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2865579
CAS No.: 2320887-31-6
M. Wt: 333.432
InChI Key: IBPGKVQVGDHFDB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly within the context of central nervous system (CNS) drug discovery. Its molecular architecture, featuring a piperidine core substituted with both a 3-methoxypyrrolidine and a 3-methoxyphenyl carboxamide group, is characteristic of compounds that target neurologically relevant G-protein coupled receptors . This structural motif is found in potent, selective μ-opioid receptor (MOR) agonists, which have demonstrated exceptional analgesic efficacy in preclinical models . The 3-methoxypyrrolidine moiety is a common pharmacophore that can influence a compound's binding affinity and selectivity, as seen in various drug discovery campaigns for neurological targets . The precise mechanism of action for this specific compound is an active area of investigation, but its scaffold suggests potential as a versatile template for exploring receptor interactions. Researchers can utilize this high-purity compound as a chemical probe to study pain pathways, for in vitro binding and functional assays to characterize opioid receptor activity, or as a key intermediate in the structure-activity relationship (SAR) optimization of novel therapeutics . Its structure offers potential for further synthetic modification, enabling the exploration of key parameters such as potency, selectivity, and metabolic stability. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene guidelines.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-16-5-3-4-14(12-16)19-18(22)20-9-6-15(7-10-20)21-11-8-17(13-21)24-2/h3-5,12,15,17H,6-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPGKVQVGDHFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, with the CAS number 2320887-31-6, is a synthetic organic compound belonging to the piperidine class. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O3C_{18}H_{27}N_{3}O_{3}, with a molecular weight of 333.4 g/mol. The compound features a piperidine ring substituted with both a methoxyphenyl group and a methoxypyrrolidinyl group, which may influence its biological activity.

PropertyValue
Molecular Formula C₁₈H₂₇N₃O₃
Molecular Weight 333.4 g/mol
CAS Number 2320887-31-6

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that compounds within this class may exhibit activity as:

  • Receptor Modulators : They may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibitors : The compound could inhibit specific enzymes related to metabolic pathways, which can have therapeutic implications in conditions like cancer or metabolic disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Neuropharmacological Effects : Initial in vivo studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.
  • Antidepressant Activity : The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders, possibly through serotonin receptor modulation.
  • Antioxidant Properties : Preliminary assays indicate that it may possess antioxidant capabilities, reducing oxidative damage in cellular models.

Case Studies

A notable case study involved the evaluation of the compound's effects on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages over a period of two weeks. Behavioral assessments showed improvements comparable to standard antidepressant treatments.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameKey DifferencesPotential Applications
N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamideContains a chlorophenyl group instead of methoxyAntidepressant and analgesic properties
4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamideLacks the phenyl substitutionLimited biological activity
This compoundUnique methoxy substitution enhances receptor affinityNeuroprotective and antioxidant effects

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Findings for Analogous Compounds
Compound Activity/Property Data Source
PF3845 IC₅₀ = 3.2 nM for FAAH inhibition In vitro enzyme assays
Redafamdastatum Phase I clinical trials for neuropathic pain WHO INN designation
TAAR1 Agonists () EC₅₀ = 10–100 nM for TAAR1 activation Radioligand binding assays
M747-3294 Solubility >10 mM in DMSO ChemDiv screening data

Critical Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) may improve metabolic stability over halogenated analogs like PF3845 but could reduce membrane permeability .

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